SARS-CoV-2-IN-17 Shows 1.7-Fold Greater Antiviral Potency Compared to Closest Analog Compound 12
In a direct head-to-head comparison using an RT-qPCR assay in SARS-CoV-2 infected Vero E6 cells, SARS-CoV-2-IN-17 (Compound 16) demonstrated superior antiviral potency with an EC50 of 2.18 μM, compared to its closest structural analog, Compound 12, which showed an EC50 of 3.69 μM [1]. This represents a 1.7-fold improvement in potency.
| Evidence Dimension | Antiviral Potency (EC50) |
|---|---|
| Target Compound Data | 2.18 μM |
| Comparator Or Baseline | Compound 12 (SARS-CoV-2-IN-16): 3.69 μM |
| Quantified Difference | 1.7-fold more potent |
| Conditions | RT-qPCR assay in SARS-CoV-2 infected Vero E6 cells |
Why This Matters
This quantitative difference in potency is critical for researchers aiming to achieve maximum viral inhibition at lower compound concentrations, reducing potential off-target effects and conserving valuable compound.
- [1] Wang YT, Long XY, Ding X, Fan SR, Cai JY, Yang BJ, Zhang XF, Luo RH, Yang L, Ruan T, Ren J, Jing CX, Zheng YT, Hao XJ, Chen DZ. Novel nucleocapsid protein-targeting phenanthridine inhibitors of SARS-CoV-2. Eur J Med Chem. 2022 Jan 5;227:113966. View Source
